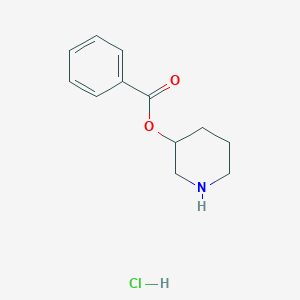![molecular formula C18H24ClNO B1455334 ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride CAS No. 1311318-32-7](/img/structure/B1455334.png)
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Descripción general
Descripción
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C18H24ClNO and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The synthesis of novel compounds and their structural properties have been a focus of research, aiming to explore their potential applications in various fields, including medicinal chemistry and materials science. For instance, the reaction of chloral with substituted anilines resulted in the formation of respective 2,2,2-trichloroethylidene anilines, leading to further chemical modifications and the synthesis of various heterocyclic compounds (Issac & Tierney, 1996).
Environmental and Health Impacts
- Studies on similar compounds have also considered their environmental fate and toxicity, with a focus on degradation products that may arise from environmental exposure and their potential health impacts. For example, research on triclosan, a compound with a somewhat related molecular structure due to the presence of chlorinated aromatic rings, has highlighted concerns regarding its persistence in the environment and the formation of more toxic degradation products (Bedoux et al., 2012).
Pharmacological Mechanisms
- The pharmacological mechanisms of certain compounds, including their interactions with biological receptors and potential effects on health, have been examined. For example, tramadol, a synthetic analgesic, has been studied for its unique action mechanisms beyond opioid receptor binding, highlighting the complexity of pharmacological effects and the importance of understanding the multifaceted interactions of chemical compounds within biological systems (Mimami, 2005).
Impurity Profiling and Synthetic Routes
- Impurity profiling and understanding the synthetic routes of chemical compounds, including amphetamines and their derivatives, have been crucial in forensic science. This research is significant for identifying manufacturing methods, potential contaminants, and the implications of synthetic choices on the legality and safety of chemical substances (Stojanovska et al., 2013).
Propiedades
IUPAC Name |
1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCAINCYWLOYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)
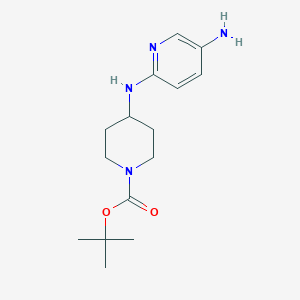
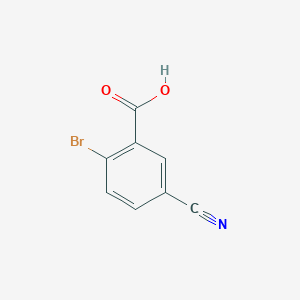

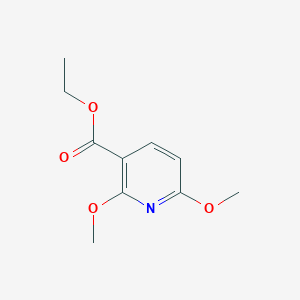
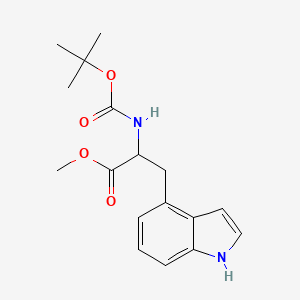

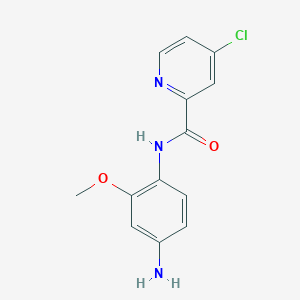
![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

